N-(2-aminoethyl)-3-bromobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQPJKCUPLIGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300189 | |
| Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152535-08-5 | |
| Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152535-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl 3 Bromobenzamide
Established Synthetic Routes for N-(2-aminoethyl)-3-bromobenzamide
The synthesis of this compound can be achieved through several established methods in organic chemistry, primarily involving the formation of an amide bond between a 3-bromobenzoic acid precursor and an ethylenediamine-related moiety.
Classical Organic Synthesis Approaches
The most common and direct classical method for synthesizing this compound is the acylation of ethylenediamine (B42938) with 3-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in a suitable solvent.
In a representative procedure, 3-bromobenzoyl chloride is added dropwise to a cooled solution containing a molar excess of ethylenediamine in a solvent like tetrahydrofuran (B95107) or dichloromethane (B109758). The use of excess ethylenediamine is crucial as it serves two purposes: one equivalent acts as the nucleophile to attack the acyl chloride, while a second equivalent acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction. After the reaction is complete, a standard aqueous workup is used to remove the ethylenediamine hydrochloride salt and any remaining excess amine, followed by extraction and purification to isolate the desired product.
An alternative classical approach involves the use of a peptide coupling agent to facilitate the amide bond formation between 3-bromobenzoic acid and ethylenediamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, allowing for nucleophilic attack by the amine. This method avoids the generation of acidic byproducts.
A multi-step synthesis is also plausible, starting with the reductive alkylation of an appropriate aniline (B41778) with N-Boc-2-aminoacetaldehyde, followed by benzoylation and subsequent removal of the Boc protecting group. pharmaffiliates.com
Table 1: Classical Synthesis Reactants
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|---|---|---|
| 3-Bromobenzoyl chloride | Ethylenediamine (excess) | Inert solvent (e.g., THF, DCM), 0°C to room temp. | This compound |
Green Chemistry Principles in this compound Synthesis
While classical methods are effective, they often involve hazardous reagents and solvents. Applying green chemistry principles can mitigate the environmental impact of synthesizing this compound. Key areas for improvement include:
Atom Economy: The coupling reaction between 3-bromobenzoic acid and ethylenediamine has higher atom economy than the acyl chloride route, as the only byproduct is water.
Safer Solvents: Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce environmental impact.
Catalysis: Instead of using a stoichiometric amount of ethylenediamine as a base, a catalytic amount of a non-nucleophilic organic base or an immobilized base could be employed to improve efficiency and simplify purification.
Energy Efficiency: The use of microwave irradiation or flow chemistry can reduce reaction times and energy consumption compared to conventional heating. ethernet.edu.et
Scalable Synthesis Protocols for this compound
For the industrial production of this compound, scalable synthesis protocols are essential. Transitioning from traditional batch processing to continuous flow manufacturing offers significant advantages. ethernet.edu.et Microreactor systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly important for potentially exothermic acylation reactions. ethernet.edu.et This enhanced control leads to higher yields, improved purity, and greater safety by minimizing the volume of hazardous reagents at any given time. ethernet.edu.et Such systems can be automated for consistent production and simplified scale-up. ethernet.edu.et
Functionalization and Derivatization Strategies for this compound
The structure of this compound offers two primary sites for chemical modification: the amide bond itself and the terminal primary amino group.
Amide Bond Modifications
The amide bond is generally stable, but it can be chemically transformed under specific conditions.
Hydrolysis: The amide bond can be cleaved through acid- or base-catalyzed hydrolysis. Heating the compound in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) will yield 3-bromobenzoic acid and ethylenediamine.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran. This transformation converts the benzamide (B126) into the corresponding secondary amine, N¹-(3-bromobenzyl)ethane-1,2-diamine.
Table 2: Amide Bond Transformations
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis | HCl or NaOH, H₂O, heat | 3-Bromobenzoic acid + Ethylenediamine |
Amino Group Transformations
The terminal primary amino group is a nucleophilic site that can readily undergo a variety of chemical reactions to produce a diverse range of derivatives. nih.gov
N-Acylation: The primary amine can be acylated by reacting it with various acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-(2-acetamidoethyl)-3-bromobenzamide.
N-Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides. This reaction can be difficult to control and may result in polyalkylation. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers a more controlled method for mono-alkylation.
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and is carried out by heating the reactants together, often with azeotropic removal of water.
Table 3: Amino Group Derivatization
| Reaction Type | Example Reagent | Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride / Triethylamine | N-acylated benzamide |
| N-Alkylation | Benzyl bromide / K₂CO₃ | N-alkylated benzamide |
N 2 Aminoethyl 3 Bromobenzamide As a Versatile Molecular Scaffold in Chemical Research
Applications of N-(2-aminoethyl)-3-bromobenzamide in Complex Molecule Synthesis
The strategic placement of reactive sites within this compound makes it a valuable starting point for the synthesis of more complex molecules. The primary amine offers a nucleophilic center for extension, the amide bond provides structural rigidity and hydrogen-bonding capabilities, and the bromine atom on the aromatic ring is a classic handle for cross-coupling reactions.
The N-(2-aminoethyl)benzamide framework is a recognized scaffold in medicinal chemistry. The broader class of benzamides is known to possess a wide range of pharmacological activities. mdpi.com For instance, research into halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has identified them as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Although these specific studies did not include the 3-bromo derivative, they establish the potential of this molecular class for enzyme inhibition. nih.gov
Furthermore, a phenotypic screen against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new therapeutics. nih.gov Subsequent optimization of this scaffold led to highly potent inhibitors. nih.gov This suggests that libraries based on the this compound core could be synthesized and screened for a variety of biological targets. The 3-bromo substituent can be used to probe interactions within a target's binding site or as a point for introducing new chemical diversity through reactions like Suzuki or Buchwald-Hartwig coupling. The 3-bromobenzamide (B114348) portion itself is a known precursor in the synthesis of pharmaceuticals, including inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair.
Table 1: Examples of Biologically Active N-(2-aminoethyl)benzamide Analogues
| Compound/Class | Biological Target/Activity | Research Finding | Citation |
|---|---|---|---|
| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Monoamine Oxidase-B (MAO-B) | Identified as potent, reversible inhibitors. Potency is influenced by steric and hydrophobic effects of the substituent. | nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | Act as potent inhibitors of the parasite, with optimized compounds showing efficacy in mouse models of the disease. | nih.gov |
This table presents data for analogues to illustrate the potential of the this compound scaffold.
Currently, there is a lack of published literature specifically detailing the use of this compound in material science. However, benzamide-containing polymers are an area of active research. The amide bond is known for its rigidity and ability to form strong hydrogen bonds, which can impart desirable thermal and mechanical properties to materials. In principle, this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The primary amine and the aryl bromide offer two distinct points for polymerization, potentially leading to materials with unique network architectures.
Chemical probes are essential tools for dissecting biological pathways. The this compound scaffold is well-suited for the development of such probes. The bromine atom is particularly useful, as it can serve as a handle for attaching reporter tags, such as fluorophores or biotin, via cross-coupling chemistry. It can also participate in specific interactions, like halogen bonding, which can enhance binding affinity and selectivity for a target protein. umn.edu
The development of chemical probes for bromodomains—protein modules that recognize acetylated lysine (B10760008) residues—highlights the utility of such scaffolds. umn.edunih.gov While this compound has not been specifically used for this target class, its structure contains the necessary features to be adapted for such purposes. The primary amine could be functionalized to mimic the acetylated lysine side chain, while the 3-bromobenzamide core could be optimized to provide affinity and selectivity for a specific bromodomain. nih.gov
Design Principles for this compound-based Architectures
The design of new molecules based on the this compound scaffold can be guided by several key principles. The molecule offers three primary points for modification, allowing for a modular approach to library design and structure-activity relationship (SAR) studies.
Modification of the Primary Amine: The terminal primary amine is a key site for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This allows for the exploration of interactions in pockets that recognize amines or ammonium (B1175870) groups, common in biological targets.
Exploitation of the Aryl Bromide: The 3-bromo substituent is a versatile functional group. Its presence provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. This systematically alters the steric and electronic properties of the benzamide (B126) core. The bromine atom itself can also act as a halogen bond donor, an interaction increasingly utilized in rational drug design to enhance binding affinity.
The Benzamide Core as a Rigid Spacer: The central benzamide unit provides a structurally constrained linker between the ethylamine (B1201723) side chain and the substituted phenyl ring. This rigidity helps to pre-organize the appended functional groups in a defined spatial orientation, which can be advantageous for binding to structured targets like enzyme active sites or protein-protein interfaces.
Chemo- and Regioselective Transformations of this compound Scaffold
The presence of multiple reactive sites makes the selective modification of this compound a key consideration. Standard protecting group strategies and the inherent differences in reactivity between the functional groups can be exploited to achieve high levels of chemo- and regioselectivity.
The primary amine is the most nucleophilic and basic site in the molecule, making it the most likely site to react with electrophiles under neutral or basic conditions. It can be selectively acylated or alkylated in the presence of the less nucleophilic amide nitrogen. To perform reactions at the amide nitrogen or the aryl bromide without interference from the primary amine, it would typically be protected first, for example, as a Boc-carbamate.
The aryl bromide is generally unreactive towards nucleophiles unless activated by a transition metal catalyst. This orthogonality allows for selective C-C or C-N bond formation at the 3-position of the ring without affecting the side chain, provided a suitable catalyst and conditions are chosen. For instance, a Suzuki coupling could be performed on the Boc-protected version of the molecule, followed by deprotection of the amine to yield a product modified only at the 3-position.
Unlike its 2-bromo isomer, which can undergo intramolecular cyclization reactions, the meta-position of the bromine atom in this compound prevents such transformations that rely on the formation of a five-membered ring intermediate. This inherent stability adds to its utility as a predictable scaffold.
Table 2: Potential Chemoselective Reactions on the this compound Scaffold
| Functional Group | Reaction Type | Reagents/Conditions | Potential Outcome |
|---|---|---|---|
| Primary Amine | Acylation | Acyl chloride, base | Formation of a new amide bond at the terminal amine. |
| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Alkylation of the terminal amine. |
| Aryl Bromide | Suzuki Coupling | Boronic acid, Pd catalyst, base | Formation of a C-C bond, attaching a new aryl/alkyl group. |
This table outlines plausible reactions based on the known chemistry of the constituent functional groups.
Preclinical Investigation of N 2 Aminoethyl 3 Bromobenzamide and Its Derivatives in Biological Systems
In Vitro Studies on Cellular Models
Detailed in vitro studies are fundamental to characterizing the biological activity of a novel chemical entity. Such studies typically involve a tiered approach, beginning with cell-free systems and progressing to more complex cellular models to elucidate mechanisms of action.
Cell-Free Biochemical Assays for N-(2-aminoethyl)-3-bromobenzamide Activity
Cell-free biochemical assays represent a primary screening method to determine if a compound can directly interact with and modulate the activity of a purified biological target, such as an enzyme or receptor, in an isolated system. abcam.com These assays are crucial for establishing a direct molecular interaction without the complexities of a cellular environment.
A thorough search of scientific literature yielded no specific data from cell-free biochemical assays performed on this compound. Consequently, there are no available public records detailing its enzymatic inhibition, receptor binding affinity, or other direct biochemical activities.
Mechanistic Investigations in Cultured Cells
Following initial biochemical characterization, mechanistic studies in cultured cells are employed to understand how a compound affects cellular processes. These investigations can reveal a compound's impact on cell health, signaling pathways, and other physiological functions.
No published studies were identified that have investigated the effects of this compound in cultured cell lines. Therefore, information regarding its cellular permeability, cytotoxicity, or its effect on specific cellular pathways remains unavailable. For instance, while a related compound, 3-aminobenzamide, has been studied for its role in negating radiofrequency-induced adaptive responses in cell models by inhibiting poly (ADP-ribose) polymerase nih.gov, no such mechanistic data exists for this compound.
Molecular Target Identification and Validation for this compound
Identifying the specific molecular target or targets of a compound is a critical step in drug discovery and development, providing a rationale for its biological effects and guiding further optimization.
Affinity-Based Proteomics Approaches
Affinity-based proteomics is a powerful technique used to identify the protein binding partners of a small molecule. nih.gov This method typically involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
There is no evidence in the scientific literature of affinity-based proteomics studies being conducted for this compound. Such studies would be necessary to systematically identify its potential protein targets within the proteome.
Genetic Screens for Target Elucidation
Genetic screening, including techniques like CRISPR-Cas9 based screens, can be employed to identify the molecular targets of a compound by observing how the genetic modification of cells affects their sensitivity to the compound. bldpharm.combldpharm.com This approach can reveal genes that are essential for a compound's activity.
No published research could be found that has utilized genetic screens to elucidate the molecular targets of this compound.
Biophysical Interaction Studies with Macromolecular Targets
Biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, are used to validate and characterize the direct physical interaction between a compound and its purified macromolecular target. nih.govsigmaaldrich.com These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
As no specific molecular targets for this compound have been identified, there are no subsequent biophysical interaction studies reported in the literature to characterize such interactions.
Elucidation of Biological Pathways Modulated by this compound
While direct research on the biological pathways modulated by this compound is not extensively documented, the broader class of benzamide (B126) derivatives has been shown to interact with a variety of biological targets and signaling cascades. These findings provide a rational basis for hypothesizing the potential mechanisms of action for this compound.
Notably, some benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of several cancers. The antagonism of SMO by certain benzamides leads to the inhibition of the Hh pathway, which can suppress tumor growth. nih.gov
Another area of investigation for benzamide derivatives is their role as inhibitors of the ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP). nih.gov ABC transporters are responsible for the efflux of various substances from cells, and their overexpression in cancer cells is a major mechanism of multidrug resistance (MDR). By inhibiting these transporters, benzamide derivatives could potentially restore the efficacy of chemotherapeutic drugs. nih.gov
Furthermore, research into other N-substituted benzamides has revealed their potential as anti-migration agents in osteosarcoma. medchemexpress.com These compounds have been shown to inhibit the adhesion, migration, and invasion of cancer cells, suggesting an impact on pathways related to metastasis. The precise molecular targets in these pathways are a subject of ongoing investigation.
Studies have also explored benzamides as multi-target compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com
The table below summarizes the biological pathways modulated by various benzamide derivatives, which could be considered as potential areas of investigation for this compound.
| Derivative Class | Modulated Pathway/Target | Potential Therapeutic Application | Reference |
| Novel Benzamide Derivatives | Hedgehog Signaling Pathway (Smoothened Antagonist) | Cancer Therapy | nih.gov |
| VKNG-2 (Benzamide Derivative) | ABCG2 Transporter Inhibition | Reversal of Multidrug Resistance in Cancer | nih.gov |
| N-substituted Benzamides | Cellular Adhesion and Migration Pathways | Osteosarcoma Treatment | medchemexpress.com |
| Novel Benzamide Derivatives | Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) Inhibition | Alzheimer's Disease | mdpi.com |
Development of Preclinical Biological Assays for this compound
The development of robust and relevant preclinical assays is critical for characterizing the biological activity of a new chemical entity. Based on the potential biological pathways identified for related benzamide derivatives, a suite of in vitro and cell-based assays can be proposed for the preclinical investigation of this compound.
For assessing the potential impact on the Hedgehog signaling pathway, cell-based reporter assays are commonly employed. These assays utilize cell lines, such as HEK293 or Daoy medulloblastoma cells, that have been engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. A reduction in reporter gene expression in the presence of the test compound would indicate inhibition of the Hh pathway. nih.gov
To investigate the inhibition of ABC transporters, several assays can be utilized. A common method involves measuring the efflux of a known fluorescent substrate of the transporter, such as Hoechst 33342 or mitoxantrone, from cancer cells overexpressing the transporter. nih.gov A successful inhibitor will lead to the intracellular accumulation of the fluorescent substrate. Western blotting can also be used to determine if the compound alters the expression level of the transporter protein, while immunofluorescence assays can reveal changes in its subcellular localization. nih.gov
The anti-migratory and anti-invasive properties of a compound can be evaluated using a variety of in vitro assays. Wound healing (or scratch) assays and transwell migration assays are standard methods to assess the ability of a compound to inhibit cell migration. medchemexpress.com In these assays, a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured in the presence and absence of the test compound. Transwell invasion assays, which include a layer of extracellular matrix, are used to assess the ability of cells to invade through a basement membrane. medchemexpress.com
For evaluating the inhibitory activity against enzymes like AChE and BACE1, in vitro enzymatic assays are the primary tools. These assays typically use a purified enzyme and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage. The ability of the test compound to reduce the signal is a measure of its inhibitory potency, often expressed as an IC50 value. mdpi.com
The table below provides an overview of preclinical assays that could be employed to study this compound, based on the activities of related compounds.
| Assay Type | Purpose | Example Cell Lines/Reagents | Measured Endpoint | Reference |
| Hedgehog Pathway Reporter Assay | To assess inhibition of the Hedgehog signaling pathway | HEK293 or Daoy cells with a Gli-luciferase reporter | Reduction in luciferase activity | nih.gov |
| ABC Transporter Efflux Assay | To measure the inhibition of ABC transporter function | S1-M1-80 colon cancer cells, Hoechst 33342 | Increased intracellular fluorescence | nih.gov |
| Wound Healing (Scratch) Assay | To evaluate the inhibition of cell migration | Osteosarcoma cell lines (e.g., U2OS, MG-63) | Slower closure of the "wound" | medchemexpress.com |
| Transwell Migration/Invasion Assay | To assess inhibition of cell migration and invasion | Osteosarcoma cell lines, Matrigel | Reduced number of migrated/invaded cells | medchemexpress.com |
| In Vitro Enzyme Inhibition Assay | To determine inhibitory potency against specific enzymes | Purified AChE or BACE1, specific substrates | IC50 value (concentration for 50% inhibition) | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Aminoethyl 3 Bromobenzamide Analogs
Systematic Modification Strategies for N-(2-aminoethyl)-3-bromobenzamide Core
Systematic modification of the this compound core has been a key strategy to probe its interaction with biological systems and to optimize its activity. Research has primarily focused on modifications of the benzamide (B126) ring, leading to a series of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide. nih.gov These modifications are designed to explore the effects of electronics and sterics on the compound's biological activity.
The core scaffold consists of a benzoyl group attached to an aminoethyl moiety. The systematic modifications have involved the introduction of various substituents at different positions of the benzene (B151609) ring. For instance, a series of analogs has been synthesized with halogen (fluoro, chloro, bromo) and nitro groups at the ortho (2-), meta (3-), and para (4-) positions of the benzamide ring. nih.gov This allows for a systematic evaluation of how the position and nature of the substituent influence the compound's inhibitory potency against its biological target.
The rationale behind these modifications is to understand the specific structural requirements for optimal activity. For example, by comparing the activity of the 3-bromo analog with its 2-bromo and 4-bromo counterparts, as well as with other halo- and nitro-substituted analogs, researchers can deduce the preferred substitution pattern on the benzamide ring. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
While a specific quantitative structure-activity relationship (QSAR) model for this compound derivatives is not extensively reported in the public domain, the principles of QSAR can be applied to understand the SAR of this class of compounds. A study on a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs, including the 3-bromo derivative, revealed that all the synthesized compounds act as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov
The relative potencies of these compounds were rationalized based on steric and hydrophobic effects. nih.gov This qualitative assessment of SAR is a foundational step in developing a QSAR model. For a robust QSAR model, a larger dataset of analogs with a wider range of substituent properties would be necessary. Such a model would typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with the observed biological activity using statistical methods.
The inhibitory activities of some substituted N-(2-aminoethyl)benzamide analogs against MAO-B are presented in the table below, which can serve as a basis for preliminary SAR analysis.
| Substituent on Benzamide Ring | Inactivation Rate (kinact) min-1 | Inhibition Constant (KI) mM | kinact/KI (M-1min-1) |
| 3-Bromo | 0.057 | 0.44 | 130 |
| 4-Bromo | 0.063 | 0.12 | 525 |
| 3-Chloro | 0.054 | 0.23 | 235 |
| 4-Chloro | 0.063 | 0.091 | 692 |
| 3-Nitro | 0.052 | 0.20 | 260 |
| 4-Nitro | 0.063 | 0.15 | 420 |
| 3-Fluoro | 0.058 | 0.40 | 145 |
| 4-Fluoro | 0.062 | 0.16 | 388 |
Data sourced from Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of medicinal chemistry, 36(24), 3968–3970. nih.gov
From this data, it is evident that the position of the substituent significantly impacts the inhibitory potency, with para-substituted analogs generally showing higher potency (kinact/KI) than their meta-substituted counterparts. nih.gov
Design and Synthesis of Focused Libraries of this compound Derivatives
The design and synthesis of focused libraries of this compound derivatives have been instrumental in exploring the SAR of this chemical scaffold. The synthetic strategy typically involves the coupling of a substituted benzoic acid with ethylenediamine (B42938) or a protected form of ethylenediamine.
A general synthetic route for a library of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs has been described. nih.gov The synthesis commences with the appropriate substituted benzoyl chloride, which is then reacted with a suitable amine. While the specific details for the synthesis of this compound were not exhaustively detailed in the available literature, a general approach can be inferred.
The synthesis of related benzamide derivatives often involves the use of coupling agents such as EDC/HOBt or HATU to facilitate the amide bond formation between a carboxylic acid and an amine. nih.gov For instance, a substituted benzoic acid can be activated with a coupling agent and then reacted with a mono-protected ethylenediamine, followed by deprotection to yield the final N-(2-aminoethyl)benzamide analog.
The following table outlines the key reactants for the synthesis of a focused library of N-(2-aminoethyl)benzamide analogs.
| Substituted Benzoyl Chloride | Amine |
| 3-Bromobenzoyl chloride | Ethylenediamine |
| 4-Bromobenzoyl chloride | Ethylenediamine |
| 3-Chlorobenzoyl chloride | Ethylenediamine |
| 4-Chlorobenzoyl chloride | Ethylenediamine |
| 3-Nitrobenzoyl chloride | Ethylenediamine |
| 4-Nitrobenzoyl chloride | Ethylenediamine |
| 3-Fluorobenzoyl chloride | Ethylenediamine |
| 4-Fluorobenzoyl chloride | Ethylenediamine |
This systematic approach to synthesis allows for the generation of a diverse set of analogs for biological screening and SAR studies.
Conformational Analysis of this compound and its Analogs
The conformational flexibility of this compound and its analogs plays a significant role in their interaction with biological targets. The spatial arrangement of the benzamide ring and the aminoethyl side chain is critical for binding to the active site of an enzyme like MAO-B.
Computational Chemistry and in Silico Approaches for N 2 Aminoethyl 3 Bromobenzamide Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of N-(2-aminoethyl)-3-bromobenzamide to a potential biological target. For instance, given that some benzamide (B126) analogues are known to inhibit monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters like dopamine, docking studies could be employed to investigate the interaction of this compound with this enzyme. mayoclinic.orgwikipedia.org
In a hypothetical docking study of this compound against human MAO-B, the compound would be placed into the active site of the enzyme to predict its binding conformation and affinity. The results would likely highlight key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the bromobenzyl moiety. For example, studies on similar benzamide derivatives have shown crucial hydrogen bond interactions with residues like Val207, Asn263, and Leu209 in their respective protein targets. tandfonline.com The binding energy, calculated as a docking score, would provide a quantitative estimate of the binding affinity.
Table 1: Hypothetical Docking Results of this compound and Analogues against MAO-B
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | TYR435, ILE199, PHE343 |
| N-(2-aminoethyl)benzamide | -7.2 | TYR435, ILE199 |
| Safinamide (known MAO-B inhibitor) | -9.1 | TYR435, ILE199, CYS172 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations of this compound in Biological Environments
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-protein complex in a simulated biological environment, typically water. A 15 ns MD simulation, for instance, could confirm the stability of the complex formed between this compound and its target protein. tandfonline.com
Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The simulation would also reveal the persistence of hydrogen bonds and other interactions observed in the initial docking pose. Studies on other benzamide inhibitors have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.govrsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. rsc.org These calculations can determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule.
For this compound, DFT calculations could reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. This information is valuable for understanding its metabolic fate and for designing derivatives with improved properties. Quantum chemical calculations have been successfully applied to study the properties of other amide-containing molecules. nih.govyoutube.com
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
De Novo Design of this compound-based Compounds
De novo design is a computational strategy used to generate novel molecular structures with desired properties. Starting from a core scaffold like this compound, new functional groups can be added or existing ones modified to improve binding affinity, selectivity, or pharmacokinetic properties. This approach can be guided by the structural information obtained from docking and MD simulations of the parent compound. For instance, computational fragment-based design has been used to discover potent and selective MAO-B inhibitors. nih.gov
Using this compound as a starting point, a de novo design algorithm could explore a vast chemical space to suggest novel derivatives. These suggestions would be based on rules that favor good binding interactions with the target protein, such as forming additional hydrogen bonds or occupying unexplored hydrophobic pockets in the active site. This approach has been used in the design of inhibitors for various targets, including MAO. nih.govchimia.ch
Cheminformatics and Data Mining for this compound Related Compounds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By mining chemical databases such as PubChem or ChEMBL, it is possible to identify compounds that are structurally similar to this compound and have known biological activities. cas.org This can provide valuable clues about the potential targets and mechanisms of action of the compound of interest.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related benzamide derivatives to build a mathematical model that correlates their chemical structures with their biological activities. tandfonline.comnih.gov Such a model could then be used to predict the activity of this compound and to prioritize the synthesis of new derivatives with enhanced potency. The analysis of large chemical libraries is a common practice in modern drug discovery. ontosight.ai
Future Horizons: Exploring the Research Potential of this compound
The versatile chemical scaffold, this compound, is emerging as a significant building block in medicinal chemistry and drug discovery. While not extensively studied as a standalone therapeutic agent, its true potential lies in its utility as a foundational structure for the synthesis of a diverse range of more complex and biologically active molecules. This article explores the future perspectives and burgeoning research avenues for this compound, focusing on its integration with advanced screening technologies, its application in the development of chemical biology probes, its potential role in novel therapeutic modalities, and the interdisciplinary collaborations it is poised to foster.
Q & A
Q. Q. What in vitro assays evaluate antiparasitic activity against Trypanosoma species?
- Methodological Answer :
- Resazurin Assay : Measure EC50 values against T. brucei bloodstream forms (strain 427) after 72-hour exposure.
- Selectivity Screening : Counter-test on HEK293 cells to determine selectivity indices (SI > 100 indicates low mammalian toxicity).
- Enzyme Inhibition : Monitor PDEB1 activity via fluorescence polarization (IC50 ≤ 50 nM for potent derivatives) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : In airtight containers at 2–8°C, away from ignition sources.
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb using vermiculite.
- First Aid : Flush eyes with water for 15 minutes; seek medical attention if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
